2-Methyl-3-phenylaziridine 2-Methyl-3-phenylaziridine
Brand Name: Vulcanchem
CAS No.: 7763-71-5
VCID: VC7860602
InChI: InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3
SMILES: CC1C(N1)C2=CC=CC=C2
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

2-Methyl-3-phenylaziridine

CAS No.: 7763-71-5

Cat. No.: VC7860602

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-phenylaziridine - 7763-71-5

Specification

CAS No. 7763-71-5
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 2-methyl-3-phenylaziridine
Standard InChI InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3
Standard InChI Key NWAQGFVFBBSDAV-UHFFFAOYSA-N
SMILES CC1C(N1)C2=CC=CC=C2
Canonical SMILES CC1C(N1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyl-3-phenylaziridine (C₉H₁₁N) features a three-membered aziridine ring with substituents at positions 2 (methyl) and 3 (phenyl). The InChIKey NWAQGFVFBBSDAV-UHFFFAOYSA-N confirms its stereochemistry, while the SMILES CC1C(N1)C2=CC=CC=C2 delineates connectivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight133.19 g/mol
Boiling Point207.4°C at 760 mmHg
Predicted CCS (Ų)129.2 ([M+H]⁺)
Density0.998 g/cm³

The phenyl group introduces aromatic π-electron effects, while the methyl group enhances steric hindrance, influencing regioselectivity in reactions .

Synthetic Methodologies

Sulfenamide-Mediated Cyclization

β-Methylstyrene reacts with 2,4-dinitrobenzenesulfenyl chloride in dichloromethane at 0–25°C to yield 1-(2,4-dinitrobenzenesulfenyl)-2-methyl-3-phenylaziridine as the major product (60–85% yield). This method leverages electrophilic sulfur intermediates to drive ring closure, with conjugated olefins favoring aziridine formation over non-conjugated substrates .

Enantioselective Synthesis via Staudinger Reaction

Optically pure methyl 3-phenylaziridine-2-carboxylate derivatives are synthesized from phenylglycidate precursors through azide ring-opening and subsequent triphenylphosphine-mediated cyclization . Resolution using 1-phenylethylamine or ephedrine achieves enantiomeric excess >95%, critical for asymmetric catalysis .

Table 2: Comparison of Synthetic Routes

MethodYield (%)PurityKey Advantage
Sulfenylation60–85>95%Scalability
Staudinger Reaction38–64>95% e.e.Enantioselectivity

Chemical Reactivity and Mechanistic Insights

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbon. For example:

  • Nucleophilic Substitution: Amines and thiols cleave the ring, forming open-chain amines.

  • Oxidation: Hydrogen peroxide converts the compound to hydroxylamines or N-oxides.

Spectroscopic Characterization

¹H-NMR signals for the sulfenylated derivative include:

  • Aromatic protons: δ 9.12–7.23 ppm

  • Aziridine CH protons: δ 3.76–3.53 ppm (J = 17.85 Hz) .
    High coupling constants (J >17 Hz) confirm significant ring strain, distinguishing it from less-substituted aziridines .

Biological and Pharmacological Profile

Cytotoxic Activity

In vitro studies demonstrate selective cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values <10 μM. Mechanisms involve reactive intermediate formation via ring-opening, disrupting DNA replication .

ParameterEffect
Acute Toxicity (Oral)LD₅₀ = 250 mg/kg (rat)
Respiratory ExposureAsthma-like symptoms (RADS)
Skin ContactSevere irritation

Chronic exposure risks include mutagenicity (GHS Category 2) and organ damage .

Industrial and Research Applications

Asymmetric Catalysis

Chiral 2-methyl-3-phenylaziridine derivatives serve as ligands in enantioselective hydrogenation, achieving >90% enantiomeric excess in prochiral ketone reductions .

Pharmaceutical Intermediates

The compound is a precursor to ethylphenidate analogs and kinase inhibitors, with derivatives showing >50% inhibition of CYP3A4 isoforms.

Table 3: Comparative Reactivity of Aziridines

CompoundRing Strain (kJ/mol)Reactivity with H₂O
2-Methyl-3-phenylaziridine98.3Fast ring-opening
Azetidine67.1Slow hydrolysis

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